D5D Inhibitory Potency in Rat Enzyme Assay vs. Clinical Benchmark CP-74006
In a rat liver microsomal D5D enzymatic assay, 4-(3,5-difluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CHEMBL4080025) achieved an IC50 of 51 nM by displacement of [3H]T-3364366 [1]. This potency is comparable to the well-characterized clinical benchmark CP-74006, which showed an IC50 of 160 nM (140–190 nM) in an equivalent rat microsomal D5D assay [2]. The target compound thus exhibits approximately 3.1-fold greater potency than CP-74006 in the rat D5D enzymatic context.
| Evidence Dimension | Delta-5 desaturase (D5D) enzymatic inhibition potency (rat) |
|---|---|
| Target Compound Data | IC50 = 51 nM |
| Comparator Or Baseline | CP-74006: IC50 = 160 nM (140–190 nM) |
| Quantified Difference | Approximately 3.1-fold lower IC50 (higher potency) |
| Conditions | Rat liver microsomal membrane; displacement of [3H]T-3364366; 15 min preincubation plus 150 min radioligand incubation |
Why This Matters
For researchers selecting a D5D inhibitor tool compound with nanomolar potency in rodent enzymatic assays, this compound offers superior potency to the widely used CP-74006 benchmark.
- [1] BindingDB. BDBM50246022 (CHEMBL4080025). IC50: 51 nM (Rat D5D, displacement of [3H]T-3364366). Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50246022 View Source
- [2] Yoshikawa T, et al. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time. ACS Med Chem Lett. 2016;7(9):868-872. Table 1: IC50 Values for Desaturase Activities of CP-74006 and T-3364366. PMC5018866. View Source
